methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonyl group, and a glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride: 2,4,6-trimethylphenyl sulfonyl chloride is prepared by reacting 2,4,6-trimethylphenol with chlorosulfonic acid.
Formation of the glycine derivative: N-methylglycine is reacted with the sulfonyl chloride to form N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine.
Esterification: The glycine derivative is then reacted with methyl 2-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzymatic activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4,6-trimethylbenzoate: A simpler ester derivative with similar structural features.
N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine: A precursor in the synthesis of the target compound.
2,4,6-trimethylphenyl sulfonyl chloride: Another precursor used in the synthesis.
Uniqueness
Methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 2-[[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-10-14(2)19(15(3)11-13)28(25,26)22(4)12-18(23)21-17-9-7-6-8-16(17)20(24)27-5/h6-11H,12H2,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSFYODZMIWRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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